molecular formula C42H12Cl12O14 B2858868 5(6)-Carboxy-Hexachlorofluorescein CAS No. 1166843-68-0

5(6)-Carboxy-Hexachlorofluorescein

Cat. No. B2858868
CAS RN: 1166843-68-0
M. Wt: 1165.94
InChI Key: IDBQIFUYJRVHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-Carboxy-Hexachlorofluorescein (C-Hex) is a fluorescent dye that is widely used in research laboratories due to its unique properties. It is a member of the class of dyes known as xanthenes, which are characterized by their yellow-green fluorescence. C-Hex is particularly useful in biochemical and physiological experiments due to its ability to be easily detected and quantified. In addition, C-Hex is highly stable and has a low toxicity, making it an ideal choice for many laboratory experiments.

Scientific Research Applications

Intracellular pH Imaging

5-Carboxyfluorescein, a pH-responsive fluorophore, has been utilized in fluorescence labeling and imaging. Its optical properties have been modified with arginine-rich cell-penetrating peptides (CPPs), tuning its pKa value to adapt well to pH measurement under diverse conditions. This adjustment allows for organelle-specific pH measurement in biological research, improving water solubility, membrane permeability, and targeted visualization of lysosomal pH changes (Xia et al., 2019).

Analyzing Reactive Oxidant Species (ROS)

The dichlorofluorescein (DCF) assay, which measures cellular ROS generation, has been scrutinized for potential artifacts. Research indicates that certain compounds might interact with the DCF compound in cell-free conditions, affecting the assay's accuracy. This highlights the importance of including cell-free controls in studies using the DCF assay to measure toxicant-stimulated cellular ROS production (Tetz et al., 2013).

Synthetic Enhancements

Improved synthetic procedures for 5(and 6)-carboxyfluoresceins have been developed, addressing the efficiency and reproducibility issues of existing methods. These advancements facilitate the synthesis of these compounds, which are vital for creating sensitive and specific fluorescent probes for biological applications (Lyttle et al., 2001).

Multiplex Real-Time PCR Assay

In diagnostic virology, multiplex real-time PCR assays have been enhanced using carboxyfluorescein and its derivatives for simultaneous quantification of multiple viral DNAs in transplant recipients. This application underscores the utility of these compounds in improving the sensitivity and specificity of infectious disease diagnostics (Wada et al., 2007).

Chemodosimetric Signaling

Dichlorofluorescein derivatives have been explored for their chemodosimetric behavior towards Hg(2+) ions, showcasing selective and efficient signaling behaviors in aqueous environments. This demonstrates their potential in environmental monitoring and toxicology studies (Choi et al., 2008).

properties

IUPAC Name

2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H6Cl6O7/c22-7-1-4(19(30)31)12(25)10-11(7)21(34-20(10)32)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27;22-7-1-4(19(30)31)12(25)11-10(7)20(32)34-21(11)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27/h2*1-3,28-29H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBQIFUYJRVHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl)Cl)C(=O)O.C1=C(C(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)O)Cl)Cl)O)Cl)OC2=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H12Cl12O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1166.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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